molecular formula C5H10O5 B7767817 oxane-2,3,4,5-tetrol CAS No. 57066-79-2

oxane-2,3,4,5-tetrol

Cat. No.: B7767817
CAS No.: 57066-79-2
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
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Description

oxane-2,3,4,5-tetrol is a monosaccharide, or simple sugar, that contains five carbon atoms. The general chemical formula for pentoses is C₅H₁₀O₅, and they play a crucial role in biochemistry. Notable examples of pentoses include ribose, a component of RNA, and deoxyribose, a component of DNA . oxane-2,3,4,5-tetrols are essential in various biological processes, including the pentose phosphate pathway, which is vital for cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

oxane-2,3,4,5-tetrols can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the isomerization of hexoses (six-carbon sugars) to pentoses. This process can be catalyzed by enzymes such as isomerases and epimerases . Additionally, pentoses can be derived from the hydrolysis of polysaccharides like hemicellulose, which is abundant in plant biomass .

Industrial Production Methods

Industrial production of pentoses often involves the extraction and hydrolysis of plant biomass. Hemicellulose, a major component of plant cell walls, is hydrolyzed to release pentose sugars such as xylose and arabinose . This process typically involves the use of acid or enzymatic hydrolysis under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

oxane-2,3,4,5-tetrols undergo various chemical reactions, including:

    Oxidation: oxane-2,3,4,5-tetrols can be oxidized to produce pentonic acids. For example, ribose can be oxidized to ribonic acid.

    Reduction: oxane-2,3,4,5-tetrols can be reduced to form pentitols, such as the reduction of xylose to xylitol.

    Substitution: oxane-2,3,4,5-tetrols can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Various catalysts and solvents can be used depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Pentonic acids (e.g., ribonic acid)

    Reduction: Pentitols (e.g., xylitol)

    Substitution: Various substituted pentoses depending on the reactants used

Scientific Research Applications

oxane-2,3,4,5-tetrols have numerous applications in scientific research:

    Chemistry: oxane-2,3,4,5-tetrols are used as building blocks in the synthesis of more complex molecules.

    Biology: In biology, pentoses are essential components of nucleic acids (RNA and DNA).

    Medicine: oxane-2,3,4,5-tetrols are used in the development of pharmaceuticals and as dietary supplements.

    Industry: oxane-2,3,4,5-tetrols are used in the production of biofuels and bioplastics.

Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164936
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Ribose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC76347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxane-2,3,4,5-tetrol
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